N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine
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Overview
Description
N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is a compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine typically involves the reaction of indole-3-carbaldehyde with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is often heated to accelerate the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine.
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indole-3-carbinol: A compound with anticancer properties.
Uniqueness
This compound is unique due to its fused cyclopenta[b]indole structure, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other indole derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
(NZ)-N-(2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H10N2O/c14-13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12,14H,5-6H2/b13-10- |
InChI Key |
NODAYMBGYRYLKA-RAXLEYEMSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C3=CC=CC=C3N2 |
Canonical SMILES |
C1CC(=NO)C2=C1C3=CC=CC=C3N2 |
Origin of Product |
United States |
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